molecular formula C15H14FNOS B2490504 (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2191265-39-9

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2490504
CAS RN: 2191265-39-9
M. Wt: 275.34
InChI Key: HRTSDSRAYLVESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound has been studied for its potential applications in material science, pharmaceuticals, and organic chemistry. Its structural complexity, incorporating both fluorophenyl and thiophenyl groups attached to a pyrrolidinyl methanone, highlights its importance in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves multi-step substitution reactions, often starting from boric acid ester intermediates with benzene rings. These processes typically employ FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside single-crystal X-ray diffraction for crystallographic and conformational analyses (Huang et al., 2021).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations play a crucial role in understanding the molecular structures of such compounds. Conformational analyses indicate that the molecular structures optimized by DFT align with those determined by single-crystal X-ray diffraction, shedding light on the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized as an intermediate in a series of boric acid ester compounds with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures, which are consistent with crystal structures determined by X-ray diffraction. This compound's molecular electrostatic potential and frontier molecular orbitals are also investigated, revealing some of its physicochemical properties (Huang et al., 2021).

  • Crystal Structure of Related Compounds : The crystal structure of similar compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been studied due to their significance in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities and are used in various applications, including electronics and solar cells (Nagaraju et al., 2018).

Pharmacological Research

  • Anticonvulsant Agents : Derivatives of similar compounds, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. This research is essential for developing new treatments for epilepsy (Malik & Khan, 2014).

  • Antimicrobial Activities : Compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives have been studied for their antimicrobial activities against various microorganisms. This research is crucial for developing new antibacterial and antifungal drugs (Singh, Singh, & Bhanuka, 2016).

  • Antitumor Activity : Studies have been conducted on compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone for their antitumor properties. This research provides insights into potential cancer treatments (Tang & Fu, 2018).

properties

IUPAC Name

(3-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTSDSRAYLVESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.